[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride
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Overview
Description
[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a methylamino methanol moiety. The presence of the thiazole ring is particularly significant as it is known for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride typically involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with thiourea to form the thiazole ring. This intermediate is then reacted with formaldehyde and methylamine to introduce the methylamino methanol group . The final product is obtained as a dihydrochloride salt through treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of various substituted thiazole and methoxyphenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential antimicrobial and antiviral properties. It has shown promising results in inhibiting the growth of various bacterial and viral strains .
Medicine
In medicine, this compound is being investigated for its anticancer properties. It has demonstrated the ability to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy .
Industry
In the industrial sector, this compound is used in the production of dyes, fungicides, and biocides. Its chemical stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride involves its interaction with cellular targets such as enzymes and receptors. The thiazole ring can bind to specific sites on enzymes, inhibiting their activity. The methoxyphenyl group can interact with cellular membranes, disrupting their integrity . These interactions lead to the compound’s antimicrobial, antiviral, and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Uniqueness
[[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride is unique due to its combination of a methoxyphenyl group and a thiazole ring. This combination enhances its biological activity and makes it a versatile compound for various applications .
Properties
Molecular Formula |
C12H16Cl2N2O2S |
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Molecular Weight |
323.2 g/mol |
IUPAC Name |
[[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]methylamino]methanol;dihydrochloride |
InChI |
InChI=1S/C12H14N2O2S.2ClH/c1-16-11-5-3-2-4-9(11)10-7-17-12(14-10)6-13-8-15;;/h2-5,7,13,15H,6,8H2,1H3;2*1H |
InChI Key |
YTALDTVBQDBWRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)CNCO.Cl.Cl |
Origin of Product |
United States |
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